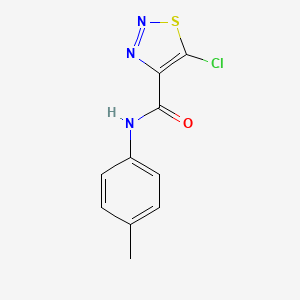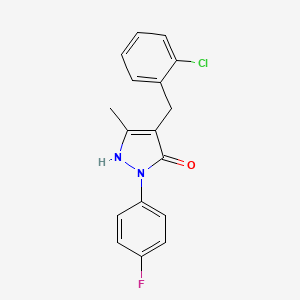
5-chloro-N-(4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-methylphenylamine with 5-chloro-1,2,3-thiadiazole-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-(4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential drug candidate for treating various infections and cancers.
Agriculture: The compound has shown promise as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the disruption of essential biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- 5-chloro-N-(4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide
- 5-chloro-N-(4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
5-chloro-N-(4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the thiadiazole ring can affect the compound’s stability and reactivity, making it a valuable scaffold for the development of new derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C10H8ClN3OS |
|---|---|
Molekulargewicht |
253.71 g/mol |
IUPAC-Name |
5-chloro-N-(4-methylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClN3OS/c1-6-2-4-7(5-3-6)12-10(15)8-9(11)16-14-13-8/h2-5H,1H3,(H,12,15) |
InChI-Schlüssel |
OGHIBKVSTCWLSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(SN=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14962977.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione](/img/structure/B14962979.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14962981.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14962990.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14962997.png)
![N-(3,4-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14963003.png)
![2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B14963013.png)
![N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B14963025.png)
![methyl [5-amino-6-cyano-7-(3-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate](/img/structure/B14963033.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14963035.png)

![7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14963042.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963050.png)
![4,4,6,8-tetramethyl-3'-(4-phenoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14963063.png)
